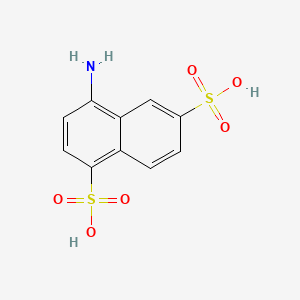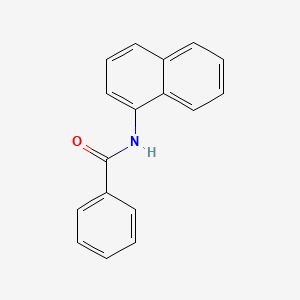
2,6-Dimethylocta-5,7-dien-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylocta-5,7-dien-2-yl acetate is an organic compound with the molecular formula C12H20O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diene and an acetate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylocta-5,7-dien-2-yl acetate typically involves the esterification of 2,6-dimethylocta-5,7-dien-2-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylocta-5,7-dien-2-yl acetate undergoes several types of chemical reactions, including:
Oxidation: The diene moiety can be oxidized to form epoxides or diols.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Halides, amines
Applications De Recherche Scientifique
2,6-Dimethylocta-5,7-dien-2-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other consumer products.
Mécanisme D'action
The mechanism of action of 2,6-Dimethylocta-5,7-dien-2-yl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The diene moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
2,6-Dimethylocta-5,7-dien-2-yl acetate can be compared with other similar compounds, such as:
Geranyl acetate: Similar structure but different functional groups.
Linalyl acetate: Another acetate ester with a similar molecular framework.
Citronellyl acetate: Shares the acetate group but has a different carbon skeleton.
These compounds share some similarities in their chemical properties and applications but differ in their specific structures and reactivity, making this compound unique in its own right.
Propriétés
Numéro CAS |
72214-23-4 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
[(5E)-2,6-dimethylocta-5,7-dien-2-yl] acetate |
InChI |
InChI=1S/C12H20O2/c1-6-10(2)8-7-9-12(4,5)14-11(3)13/h6,8H,1,7,9H2,2-5H3/b10-8+ |
Clé InChI |
JAVBVYXSVDXAQK-CSKARUKUSA-N |
SMILES |
CC(=CCCC(C)(C)OC(=O)C)C=C |
SMILES isomérique |
C/C(=C\CCC(C)(C)OC(=O)C)/C=C |
SMILES canonique |
CC(=CCCC(C)(C)OC(=O)C)C=C |
Key on ui other cas no. |
72214-23-4 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















